2-Furonitrile

Description

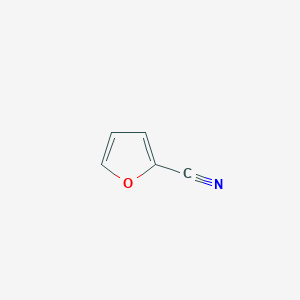

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDXXGXWFJCXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210707 | |

| Record name | 2-Furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-90-3 | |

| Record name | 2-Furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRK86H722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Furonitrile

Conventional Chemical Synthesis Routes

Traditional chemical methods provide several effective pathways for the synthesis of 2-Furonitrile, often starting from the biomass-derived platform chemical, furfural (B47365).

The primary industrial method for producing this compound is the vapor phase ammoxidation of furfural. wikipedia.org This process involves the reaction of furfural with ammonia (B1221849) and molecular oxygen at elevated temperatures. wikipedia.orggoogle.com

The reaction is typically performed at temperatures ranging from 390 °C to 500 °C. google.comjst.go.jp Bismuth molybdate (B1676688) catalysts are commonly employed for this transformation. wikipedia.orgcore.ac.uk Studies have also investigated catalysts such as a mixture of molybdenum, bismuth, and antimony oxides (Mo-Bi-Sb). jst.go.jp The proposed mechanism begins with the formation of an imine from the reaction of furfural and ammonia, which is subsequently dehydrogenated to form the nitrile. core.ac.uk

Kinetic studies indicate that the reaction rate is dependent on the partial pressures of furfural and oxygen but is unaffected by the partial pressure of ammonia. jst.go.jp The data align with a Langmuir-Hinshelwood mechanism, suggesting the rate-determining step is the surface reaction between adsorbed furfural and adsorbed oxygen molecules. jst.go.jp To optimize selectivity and minimize the formation of tars, it is crucial to limit the contact time between furfural and ammonia to less than 0.1 seconds before they interact with the catalyst and oxygen. google.com

Table 1: Conditions for Vapor Phase Ammoxidation of Furfural

| Parameter | Condition | Source(s) |

| Reactants | Furfural, Ammonia, Oxygen | wikipedia.orggoogle.com |

| Temperature | 390 - 500 °C | wikipedia.orggoogle.comjst.go.jp |

| Catalyst | Bismuth Molybdate; Mo-Bi-Sb Oxides | wikipedia.orgjst.go.jpcore.ac.uk |

| Mechanism | Langmuir-Hinshelwood | jst.go.jp |

| Key Factor | Limited pre-reaction contact time of furfural and ammonia | google.com |

Oxidative dehydration methods allow for the direct conversion of furfural into this compound using various oxidizing agents in the presence of a nitrogen source. These laboratory-scale methods often proceed under milder conditions than vapor-phase ammoxidation. Reagents such as hypervalent iodine compounds in combination with ammonia salts have been utilized for this purpose. wikipedia.orgresearchgate.net Other effective systems include N-bromosuccinimide (NBS) in an aqueous medium and trichloroisocyanuric acid (TCCA) in aqueous ammonia. mdpi.comorganic-chemistry.org An alternative approach uses iodine as a catalyst in aqueous ammonium (B1175870) acetate. researchgate.net A process has also been developed that uses hydrogen peroxide and ammonia with a transition metal catalyst, such as a copper compound, to transform aldehydes into nitriles. google.com

A common two-step laboratory synthesis involves the formation and subsequent dehydration of a furfural aldoxime intermediate. The initial step is the condensation of furfural with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride, often in the presence of a base like sodium carbonate, to yield 2-furfuryl aldoxime. mdpi.comresearchgate.netacs.org

The dehydration of the resulting aldoxime to this compound can be accomplished using a variety of reagents. organic-chemistry.org Classical dehydrating agents include thionyl chloride-benzotriazole and triphenylphosphine-iodine combinations. wikipedia.org Simply heating the aldoxime in a solvent like dimethyl sulfoxide (B87167) (DMSO) can also effect the conversion. wikipedia.orgresearchgate.net More modern reagents like XtalFluor-E and trichloroacetonitrile (B146778) have been shown to be effective for aldoxime dehydration. organic-chemistry.orgtandfonline.com Furthermore, one-pot procedures have been developed that combine the oximation and dehydration steps, for instance, by heating furfural with a hydroxylamine salt in N-methyl pyrrolidone (NMP) at temperatures between 120-165°C. google.com

Flash vacuum pyrolysis (FVP) offers a distinct method for nitrile synthesis under solvent-free conditions. wikipedia.org This technique involves heating a precursor molecule intensely for a very short duration under high vacuum. wikipedia.org this compound can be prepared via the flash-dehydration of 2-furoic acid amide (furamide). wikipedia.orgwikipedia.org The dehydration is facilitated by passing the amide vapor over a catalyst at high temperature. Catalysts such as 3 Å molecular sieves or tungsten trioxide have proven effective for this transformation, providing the nitrile product in high yields under neutral conditions with minimal contact time. researchgate.netthieme-connect.com

Conversion from Furfural Aldoxime Precursors

Biocatalytic Synthesis from Biorenewable Feedstocks

As an alternative to conventional chemical routes that often require harsh conditions, biocatalytic methods are being developed for a more sustainable synthesis of this compound. mdpi.comnih.gov These processes operate under mild conditions and utilize enzymes to perform key chemical transformations, often starting from biorenewable feedstocks like xylose, which can be converted to furfural. nih.govtandfonline.com

The cornerstone of the biocatalytic route to this compound is the enzymatic dehydration of 2-furfuryl aldoxime. mdpi.com This process utilizes a class of heme-containing enzymes known as aldoxime dehydratases (Oxd). nih.govebi.ac.uk The substrate, 2-furfuryl aldoxime, is readily prepared from the chemical condensation of furfural and hydroxylamine. mdpi.comnih.gov

Research has focused on identifying and improving suitable enzymes for this reaction. The aldoxime dehydratase from Rhodococcus sp. YH3-3 (OxdYH3-3) has demonstrated good activity for the dehydration of aromatic aldoximes, including 2-furfuryl aldoxime. mdpi.comtandfonline.com To enhance its efficiency, protein engineering techniques like directed evolution have been applied, resulting in mutants like OxdYH3-3 N266S with significantly higher catalytic activity—up to sixfold—compared to the wild-type enzyme. mdpi.comresearchgate.net Similarly, the aldoxime dehydratase from Pseudomonas putida F1 (OxdF1) has been engineered, yielding mutants with substantially improved performance for the synthesis of this compound. acs.org These enzymatic reactions are typically conducted in aqueous buffer systems at or near room temperature, representing a mild and environmentally benign synthetic strategy. mdpi.comacs.org

Table 2: Comparison of Wild-Type and Mutant Aldoxime Dehydratases

| Enzyme | Source Organism | Key Improvement | Impact on this compound Synthesis | Source(s) |

| OxdYH3-3 WT | Rhodococcus sp. YH3-3 | Baseline activity | Full conversion achieved in 9 hours | tandfonline.com |

| OxdYH3-3 N266S | Rhodococcus sp. YH3-3 | Directed Evolution | Up to 6x higher activity than wild-type | mdpi.comresearchgate.net |

| OxdF1 WT | Pseudomonas putida F1 | Baseline activity | Specific activity of 0.65 U·mg⁻¹ | acs.org |

| OxdF1 L318I–N266S | Pseudomonas putida F1 | Semi-Rational Engineering | ~6x higher activity than wild-type (3.94 U·mg⁻¹) | acs.org |

Role of Aldoxime Dehydratase (OxdYH3-3) in Sustainable Production

A key enzyme in the sustainable synthesis of this compound is an aldoxime dehydratase (Oxd) identified from Rhodococcus sp. YH3-3, designated as OxdYH3-3. tandfonline.comtandfonline.com This enzyme has demonstrated notable activity in converting aromatic aldoximes to their corresponding nitriles, a characteristic not common among all aldoxime dehydratases. nih.govtandfonline.com The biocatalytic process involves the dehydration of 2-furfuryl aldoxime, which can be readily produced from furfural—a platform chemical derivable from renewable biomass sources like xylose. nih.govnih.gov

The gene encoding for OxdYH3-3 has been successfully cloned and overexpressed in an Escherichia coli host system, specifically the BL21 (DE3)/pET28b strain, enabling the production of a recombinant biocatalyst for the synthesis of this compound. tandfonline.comtandfonline.com This whole-cell catalyst facilitates the direct conversion of E-2-furfurylaldoxime to this compound in an aqueous medium. tandfonline.commdpi.com

Research has demonstrated the efficacy of this biocatalytic system. In a biotransformation study, the recombinant E. coli expressing OxdYH3-3 was used to convert E-2-furfurylaldoxime to this compound. While the initial conversion rate after 3 hours was 75%, which was slightly lower than for another aromatic aldoxime (E-pyridine-3-aldoxime at 88%), complete conversion (>99%) to this compound was achieved after 9 hours of reaction time. tandfonline.comtandfonline.com This highlights the potential of OxdYH3-3 as a viable catalyst for the efficient and sustainable production of aromatic nitriles like this compound. tandfonline.comsciprofiles.com

| Substrate | Biocatalyst | Reaction Time | Conversion (%) |

| E-2-furfurylaldoxime | E. coli BL21 (DE3)/pET28b-OxdYH3-3 | 3 hours | 75 |

| E-2-furfurylaldoxime | E. coli BL21 (DE3)/pET28b-OxdYH3-3 | 5 hours | 85 |

| E-2-furfurylaldoxime | E. coli BL21 (DE3)/pET28b-OxdYH3-3 | 9 hours | >99 |

| E-pyridine-3-aldoxime | E. coli BL21 (DE3)/pET28b-OxdYH3-3 | 3 hours | 88 |

| E-pyridine-3-aldoxime | E. coli BL21 (DE3)/pET28b-OxdYH3-3 | 9 hours | >99 |

Directed Evolution and Enzyme Engineering for Enhanced Catalytic Properties

To overcome limitations such as enzyme activity and stability, directed evolution and enzyme engineering strategies have been applied to improve the catalytic properties of aldoxime dehydratases for this compound synthesis. mdpi.com The aldoxime dehydratase OxdYH3-3 from Rhodococcus sp. YH3-3 has been a prime target for such improvements. mdpi.comsciprofiles.com

Through directed evolution, mutants of OxdYH3-3 have been generated with significantly enhanced activity towards 2-furfuryl aldoxime. mdpi.comsciprofiles.com One standout mutant, OxdYH3-3 N266S, exhibited an activity up to six times higher than the wild-type enzyme when using 2-furfuryl aldoxime at concentrations of 50–100 mM. mdpi.comsciprofiles.comresearchgate.net This specific mutation at a residue located distant from the active site was found to substantially boost the enzyme's catalytic efficiency. acs.org For instance, at a substrate concentration of 100 mM, the N266S mutant showed a four-fold higher activity (1.16 U·g⁻¹) compared to the wild-type OxdYH3-3. mdpi.com

Semi-rational engineering has also been employed on other aldoxime dehydratases, such as OxdF1 from Pseudomonas putida F1. acs.orgresearchgate.net By engineering the substrate access tunnel and a distal residue, the optimal mutant L318I-N266S demonstrated a catalytic efficiency towards 2-furaldehyde oxime (2-FOx) that was approximately six times higher (3.94 U·mg⁻¹) than the wild-type OxdF1 (0.65 U·mg⁻¹). acs.orgresearchgate.netresearchgate.net These engineered enzymes enable faster conversions and allow for processes to run at higher substrate loadings, making the biocatalytic production of this compound more industrially feasible. mdpi.com

| Enzyme | Substrate | Specific Activity | Fold Improvement |

| OxdYH3-3 Wild-Type | 2-furfuryl aldoxime (100 mM) | 0.29 U·g⁻¹ (approx.) | 1x |

| OxdYH3-3 N266S | 2-furfuryl aldoxime (100 mM) | 1.16 U·g⁻¹ | 4x |

| OxdF1 Wild-Type | 2-furaldehyde oxime | 0.65 U·mg⁻¹ | 1x |

| OxdF1 L318I-N266S | 2-furaldehyde oxime | 3.94 U·mg⁻¹ | ~6x |

Chemoenzymatic Strategies in this compound Production

Chemoenzymatic strategies offer a powerful approach to producing this compound from renewable biomass, integrating chemical and enzymatic steps into an efficient cascade. nih.govacs.orgresearchgate.net A notable example is the synthesis of this compound from xylose, a five-carbon sugar derived from agricultural waste. acs.orgresearchgate.net

This process typically begins with the acid-catalyzed dehydration of xylose to produce furfural. nih.govacs.org The resulting furfural is then condensed with hydroxylamine to form 2-furaldehyde oxime (2-FOx). mdpi.comacs.org In the final step, an aldoxime dehydratase catalyzes the dehydration of 2-FOx to yield this compound. nih.govmdpi.com

To streamline this process, researchers have developed a one-pot, two-step sequence to synthesize 2-FOx directly from xylose without the need to isolate the furfural intermediate. acs.org This was achieved using a 1,2-dichloroethane (B1671644) (DCE)/H₂O biphasic system, which resulted in a yield of over 78% of 2-FOx from xylose. acs.orgresearchgate.net The subsequent enzymatic dehydration of the produced 2-FOx, often utilizing the engineered enzymes with enhanced activity, completes the synthesis of this compound. acs.orgresearchgate.net For example, using the highly active OxdF1 mutant L318I-N266S, 100 mM of 2-FOx was completely converted to this compound in 1.5 hours, achieving a space-time yield of 6.2 g·L⁻¹·h⁻¹. researchgate.netresearchgate.net This chemoenzymatic route represents a mild and sustainable alternative for producing this compound from biomass-derived materials, avoiding the use of highly toxic cyanide. acs.orgresearchgate.net

Reactivity and Reaction Mechanisms of 2 Furonitrile

Reactions Involving the Furan (B31954) Heterocycle

The reactivity of the furan ring in 2-furonitrile is influenced by the electron-withdrawing nature of the nitrile group. This affects its participation in various cycloaddition and substitution reactions.

1,4-Elimination Processes in Furan Reactivity

Furan and its derivatives can undergo 1,4-addition reactions, which lead to the formation of 2,5-dihydrofuran (B41785) intermediates. sdu.dk The stability and subsequent reaction of these intermediates are dependent on the nature of the added groups. A notable reaction pathway for these intermediates is 1,4-elimination, which can result in the formation of an α-substituted product. sdu.dk

A classic example of this is the reaction of furan with bromocyanogen, which yields a mixture of this compound and 2-bromofuran (B1272941). sdu.dk This outcome is explained by the 1,4-elimination of hydrogen bromide and hydrogen cyanide from the initially formed 1,4-addition product. sdu.dk

The Diels-Alder reaction, a [4+2] cycloaddition, is a key transformation for furanics, providing access to versatile biobased platform molecules. rsc.orgebsco.comsigmaaldrich.com However, furan derivatives with electron-withdrawing groups, such as this compound, are generally less reactive in these cycloadditions. rsc.orgnih.gov The electron-withdrawing nitrile group deactivates the furan ring, making it a less effective diene. rsc.org Consequently, direct cycloaddition of this compound with unreactive dienophiles like allyl alcohol is challenging. rsc.org Despite this, research has shown that intramolecular Diels-Alder reactions of furfural (B47365) acetals can efficiently produce formal adducts. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): Aromatic rings typically act as nucleophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The rate of these reactions is increased by electron-donating groups and decreased by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

In the case of furan, an aromatic heterocycle, electrophilic substitution preferentially occurs at the 2-position. youtube.com However, the presence of the electron-withdrawing nitrile group at the 2-position in this compound deactivates the furan ring towards electrophilic attack. worldscientific.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is electron-poor, a condition promoted by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism (SNAr), involving the formation of a negatively charged Meisenheimer complex. wikipedia.orgpressbooks.pub The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.compressbooks.pub

The nitrile group in this compound is a strong electron-withdrawing group, which should, in principle, make the furan ring more susceptible to nucleophilic attack.

Reactions with Cyanogen (B1215507) Halides (e.g., Bromocyanogen)

Cyanogen halides are molecules composed of a cyanide group and a halogen. wikipedia.org As previously mentioned in section 3.1.1, the reaction of furan with bromocyanogen results in a mixture of this compound and 2-bromofuran through a 1,4-addition followed by 1,4-elimination. sdu.dk

In a different context, the reaction of tertiary amines with cyanogen bromide leads to the formation of an organocyanamide in what is known as the von Braun reaction. wikipedia.org This reaction involves two successive nucleophilic substitutions. wikipedia.org

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can undergo various transformations, including hydration, hydrolysis, and nucleophilic additions.

Hydration and Hydrolysis Reactions

Hydration: The hydration of nitriles yields amides. In the case of this compound, it can be hydrated to 2-furamide (B1196590). This reaction is a key step in certain chemical processes, such as the synthesis of dialkyl carbonates from CO2 and alcohols, where this compound acts as a dehydrating agent. rsc.orgresearchgate.net The this compound is consumed through hydration to 2-furamide. nii.ac.jp The subsequent dehydration of 2-furamide can regenerate this compound. researchgate.netmgc.co.jp This regeneration is often a sluggish process that requires high temperatures. rsc.org Research has shown that silica-supported molybdenum oxide can act as an effective heterogeneous catalyst for the dehydration of 2-furamide to this compound. researchgate.net

A study on the transformation of furfural to 2-furamide identified two competing pathways: a direct rearrangement and a pathway involving the dehydration of an oxime intermediate to this compound followed by rehydration. acs.org

Hydrolysis: The hydrolysis of nitriles, typically under acidic or basic conditions, leads to the formation of carboxylic acids. wikiwand.com Therefore, the hydrolysis of this compound would yield 2-furoic acid. wikiwand.comwikipedia.org 2-Furoic acid can be synthesized through the oxidation of furfural. wikipedia.orgorgsyn.org

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. cymitquimica.commasterorganicchemistry.com This nucleophilic addition is a fundamental reaction of nitriles.

Condensation Reactions with Polyfunctional Amines (e.g., Diethylenetriamine)

The reaction between this compound and the polyfunctional amine diethylenetriamine (B155796) results in an "unexpected tandem condensation". researchgate.net Research has shown that this condensation proceeds to form complex tricyclic structures. researchgate.net This type of reaction highlights the reactivity of both the nitrile group and the furan ring system when exposed to a nucleophilic reagent with multiple reactive sites like diethylenetriamine. The process involves a sequence of reactions where the amine interacts with the nitrile, leading to a cascade of cyclizations that ultimately yield a stable, fused heterocyclic system.

Substrate Specificity Studies in Nitrilase-Catalyzed Transformations

This compound serves as a substrate for various nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). sigmaaldrich.com Its use in biochemical studies has been instrumental in characterizing the substrate specificity of these enzymes.

A nitrilase purified from Rhodococcus rhodochrous J1 demonstrated a preference for nitrile groups attached to aromatic or heteroaromatic rings. nih.gov this compound was identified as one of the heteroaromatic substrates hydrolyzed by this enzyme, alongside compounds like benzonitrile (B105546) and 2-thiophenecarbonitrile. nih.gov The enzyme stoichiometrically converted the nitrile to the corresponding carboxylic acid and ammonia without the formation of an amide intermediate. nih.gov

Similarly, a nitrilase from Acinetobacter sp. AK 226 was found to hydrolyze a wide array of nitriles, including aliphatic, aromatic, and heterocyclic mononitriles, with this compound being among the tested substrates. tandfonline.com In another study, a mutant variant of the nitrilase from Arabidopsis thaliana (AtNIT4) exhibited high activity toward this compound. researchgate.net These studies collectively establish this compound as a valuable tool for probing the active sites and determining the substrate range of different nitrilases.

| Nitrilase Source | Observation | Reference |

|---|---|---|

| Rhodococcus rhodochrous J1 | Enzyme is specific for aromatic/heteroaromatic nitriles, including this compound. | nih.gov |

| Acinetobacter sp. AK 226 | Enzyme hydrolyzes a broad range of nitriles, including this compound. | tandfonline.com |

| Arabidopsis thaliana (mutant) | A specific mutant (AtNIT4 R95T L169A S224Q) showed high activity against this compound. | researchgate.net |

| Rhodococcus zopfii (RzNIT) | Engineered mutants were studied for hydrolysis of chloronicotinonitriles, with the wild type showing some activity on related structures. | nih.gov |

Gas-Phase Ion-Molecule Reactions

The study of ion-molecule reactions in the gas phase provides fundamental insights into the intrinsic reactivity of a compound, free from solvent effects.

In the gas phase, this compound can undergo proton transfer reactions with hydronium ions (H₃O⁺). researchgate.net This type of reaction is fundamental in chemical ionization mass spectrometry. cuni.cz The reaction proceeds as follows:

H₃O⁺ + C₅H₃NO → [C₅H₃NO-H]⁺ + H₂O

The efficiency and direction of this reaction are governed by the relative proton affinities (PA) of the two neutral species, water (H₂O) and this compound. Proton transfer from H₃O⁺ to an analyte is favorable (exothermic) if the proton affinity of the analyte is greater than that of water (PA(H₂O) ≈ 691 kJ·mol⁻¹). cuni.cz Such reactions are typically fast, occurring at or near the collision rate. cuni.cz The study of these equilibria allows for the determination of fundamental thermochemical properties of the molecule.

While specific experimental data on the reaction of this compound with nitrosyl cations (NO⁺) is not detailed in the reviewed literature, the general reactivity of nitriles in the gas phase with NO⁺ has been studied. A comprehensive investigation of gas-phase NO⁺ binding energies (BEs) for 52 different ligands, including various nitriles, was conducted using Fourier-transform ion cyclotron resonance mass spectrometry. nih.gov

This research established a linear correlation between the proton affinity (PA) of a ligand and its NO⁺ binding energy. nih.gov Although NO⁺ binding energies are significantly lower than proton affinities, this correlation allows for the estimation of the NO⁺ affinity for a given molecule if its PA is known. nih.gov For nitriles, the interaction involves the formation of a [R-CN-NO]⁺ complex. Given this established trend, the reactivity and binding energy of this compound with NO⁺ could be predicted based on its proton affinity.

Spectroscopic Characterization of 2 Furonitrile and Its Complexes

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy is a powerful technique for obtaining precise information about the geometry and electronic structure of molecules in the gas phase.

Microwave and Millimeter-Wave Spectroscopic Analyses

The rotational spectrum of 2-furonitrile has been extensively studied across a wide frequency range. Initial studies were limited to the frequency region below 40 GHz. researchgate.net More recent investigations have significantly expanded this range, with measurements from 6 to 320 GHz and even up to 750 GHz. rsc.orgnih.gov

In one study, the rotational spectrum was recorded between 7 and 20 GHz with significantly higher resolution and accuracy than previous work. rsc.org Another comprehensive analysis captured the rotational spectrum from 140 to 750 GHz, observing over 10,000 rotational transitions for the ground vibrational state. researchgate.netnih.govacs.org This extensive dataset was made possible by the molecule's substantial dipole moment. researchgate.netnih.govacs.orgresearchgate.net The millimeter- and submillimeter-wave spectra have also been recorded, for instance, between 240 and 320 GHz, allowing for the assignment of transitions with high quantum numbers. rsc.org

Determination of Rotational and Centrifugal Distortion Constants

The analysis of the extensive rotational spectra has allowed for the precise determination of rotational and centrifugal distortion constants for this compound. The ground vibrational state data, comprising over 10,000 transitions, was fitted to both S- and A-reduced Hamiltonians in the Ir representation, requiring a near-complete octic Hamiltonian to adequately model the data. acs.org

The inclusion of a broad range of transitions, including both a-type and b-type, in the analysis has enabled the accurate determination of not only the rotational constants but also the complete set of centrifugal distortion constants up to the sixth order and some octic terms. rsc.org The experimental rotational constants show excellent agreement with computed values. rsc.org

Table 1: Experimental Rotational and Centrifugal Distortion Constants for this compound This table is interactive. You can sort and filter the data.

| Parameter | Unit | Value |

|---|---|---|

| A | MHz | 9220.2507(1) |

| B | MHz | 2029.27373(4) |

| C | MHz | 1662.65993(4) |

Data sourced from a study that re-measured the microwave spectrum with high resolution. rsc.org

Analysis of Nuclear Quadrupole Coupling (e.g., 14N Quadrupole Constants)

The presence of the nitrogen atom (¹⁴N), a quadrupolar nucleus with a nuclear spin I=1, leads to nuclear quadrupole coupling. rsc.org This interaction between the nitrogen's nuclear quadrupole moment and the electric field gradient at the nucleus causes a splitting of the rotational energy levels, resulting in a hyperfine structure in the rotational spectrum. rsc.orgcas.cn

The high resolution of Fourier-transform microwave (FTMW) spectroscopy below 20 GHz has been crucial for the accurate determination of the nitrogen quadrupole coupling constants. rsc.org The resolution of this hyperfine structure and the subsequent assignment of the components were supported by quantum-chemical calculations. rsc.org

Table 2: Experimental ¹⁴N Nuclear Quadrupole Coupling Constants for this compound This table is interactive. You can sort and filter the data.

| Parameter | Unit | Value |

|---|---|---|

| χaa | MHz | -0.3653(4) |

| χbb | MHz | -2.4839(6) |

| χcc | MHz | 2.8492(6) |

These values were determined through high-resolution FTMW measurements. rsc.org

Semi-Experimental Equilibrium Structure Determination

By combining experimental rotational constants of various isotopic species with computed vibrational corrections, a highly accurate semi-experimental equilibrium structure (rₑ) for this compound has been determined. rsc.orgacs.org This approach, pioneered by Pulay et al., effectively removes the effects of zero-point vibrations from the experimental ground-state rotational constants to yield equilibrium rotational constants. rsc.org

The rotational constants for the main isotopologue and seven of its singly-substituted isotopologues (all ¹³C, ¹⁵N, and ¹⁸O) were used in this determination. rsc.org The resulting semi-experimental structure provides a detailed and precise picture of the molecular geometry, with bond lengths and angles determined with high accuracy. rsc.orgnih.gov This method has been shown to rival the accuracy of more computationally expensive state-of-the-art methods. acs.org

Investigation of Isotopic Species and Vibrational Corrections

The investigation of isotopic species is fundamental to the semi-experimental structure determination. rsc.org For this compound, the rotational spectra of all singly-substituted ¹³C, as well as the ¹⁵N- and ¹⁸O-containing isotopologues, have been recorded and analyzed in the 7 to 20 GHz range. rsc.org

Vibrational corrections to the rotational constants are calculated using quantum-chemical methods. rsc.orgacs.org These corrections account for the rovibrational coupling, which is the interaction between the vibrational and rotational motions of the molecule. libretexts.org The accuracy of these corrections is critical for the precision of the final semi-experimental structure. acs.org The process involves subtracting the calculated vibrational contributions (ΔBvib) from the experimental ground-state rotational constants (B₀) to obtain the semi-experimental equilibrium rotational constants (Bₑ). researchgate.net

Vibrational Spectroscopy

The vibrational modes of this compound have been investigated using high-resolution infrared spectroscopy. researchgate.netnih.govacs.org The high-resolution infrared spectrum, obtained at facilities like the Canadian Light Source, has enabled the accurate and precise determination of the band origins of the three lowest-energy fundamental modes: ν₂₄, ν₁₇, and ν₂₃. researchgate.netnih.govacs.org

Similar to other cyanoarenes, the two lowest-energy fundamental modes, ν₂₄ (A″) and ν₁₇ (A'), exhibit a- and b-axis Coriolis coupling. researchgate.netnih.govacs.org A combined spectroscopic analysis of over 7000 transitions for each of these states determined their fundamental energies to be 160.1645522(26) cm⁻¹ for ν₂₄ and 171.9436561(25) cm⁻¹ for ν₁₇. researchgate.netnih.govacs.org The analysis of this Coriolis-coupled dyad required the fitting of 11 coupling terms. researchgate.netnih.govacs.org A preliminary analysis of the ν₂₃ mode provided a band origin of 456.7912716(57) cm⁻¹. researchgate.netnih.govacs.org The infrared and Raman spectra of this compound have also been subjects of earlier studies. sigmaaldrich.com

Identification and Assignment of Fundamental Vibrational Modes

Characterization of Intermolecular Complexes

The study of intermolecular complexes involving this compound, particularly with water, offers insight into non-covalent interactions and the initial stages of solvation.

The formation of van der Waals complexes between this compound and water has been confirmed using rotational spectroscopy. rsc.orgrsc.org High-resolution Fourier transform microwave (FTMW) spectroscopy has been employed to record the rotational spectra of potential adducts. rsc.org

Computational searches for the most stable structures of the this compound-water complex were performed, and subsequent experimental searches confirmed the presence of the two most stable adducts, labeled 2-I and 2-II. rsc.orgresearchgate.net These complexes are characterized by a large amplitude motion that involves the exchange of the hydrogen nuclei in the water molecule, resulting in two distinct inversion states that can be modeled with separate sets of rotational constants. rsc.org The presence of the nitrogen nucleus in this compound creates a hyperfine structure in the rotational spectra due to nuclear quadrupole coupling. rsc.org

The analysis of the rotational spectra of the this compound-water adducts has allowed for the semi-experimental determination of their intermolecular parameters. rsc.orgrsc.orgresearchgate.net These parameters provide quantitative details about the geometry and nature of the intermolecular bonds.

Computational Studies on 2 Furonitrile

Quantum-Chemical Methodologies for Structural and Spectroscopic Characterization

A variety of quantum-chemical methods have been employed to model 2-furonitrile, ranging from computationally efficient Density Functional Theory to high-accuracy coupled cluster and perturbation theories. The choice of method is often tailored to the specific property being investigated.

Density Functional Theory (DFT) is a widely used method for studying medium-sized molecules due to its favorable balance of computational cost and accuracy. acs.org For this compound, DFT calculations have been instrumental in geometry optimization and in the calculation of properties related to its vibrational and rotational spectra.

For instance, hybrid density functionals are commonly used. The B3LYP-D3(BJ) functional combined with a medium-sized basis set like 6-31+G* has been used to model the molecule, with error estimations for force constants around 10%. acs.org A more advanced approach involves the use of double-hybrid functionals, such as the rev-DSDPBEP86 functional with the jun-cc-pVTZ basis set (referred to as the revDSD level of theory). rsc.org This level of theory has been specifically applied to carry out anharmonic force field computations, which are essential for calculating vibrational corrections to rotational constants and for obtaining quartic and sextic centrifugal-distortion constants. rsc.org All density functional computations for these studies were performed using the Gaussian16 suite of programs. rsc.orgunibo.it

For higher accuracy, especially for structural and spectroscopic parameters, methods based on wave function theory like Møller–Plesset (MP) perturbation theory and coupled cluster (CC) theory are employed. rsc.orgresearchgate.netwikipedia.orgwikipedia.org Møller–Plesset perturbation theory improves upon the Hartree-Fock method by adding electron correlation effects, with the second-order (MP2) level being a common starting point. wikipedia.orgq-chem.com Coupled cluster theory builds upon the Hartree-Fock molecular orbital method by using an exponential cluster operator to account for electron correlation, offering some of the most accurate results for small to medium-sized molecules. wikipedia.orgmaplesoft.com

In the study of this compound, these high-level calculations have often been performed using the CFOUR program package. rsc.orgresearchgate.net A notable high-accuracy composite scheme known as "jun-cheap" (junChS) has been utilized to predict its equilibrium structure. rsc.org This method involves a geometry optimization at the coupled cluster singles and doubles with perturbative triples [CCSD(T)] level using the jun-cc-pVTZ basis set. rsc.org This is then corrected for the complete basis set (CBS) limit and core-valence (CV) correlation effects, with these corrections evaluated using second-order Møller–Plesset (MP2) perturbation theory. rsc.org This composite approach provides equilibrium structures with very high accuracy, rivaling experimental determinations. nih.gov

Density Functional Theory (DFT) Calculations

Theoretical Prediction of Spectroscopic Parameters

A primary application of computational chemistry in the study of this compound is the prediction of its spectroscopic constants. These theoretical values are indispensable for guiding and interpreting laboratory-based rotational and vibrational spectroscopy and for facilitating radioastronomical searches. rsc.orgacs.org

Theoretical calculations provide predictions for rotational constants (A, B, C), which depend on the molecular geometry, as well as centrifugal distortion constants, which account for the non-rigidity of the molecule during rotation. nsf.gov For this compound, these parameters have been computed using various levels of theory.

The nitrogen atom (¹⁴N) in the nitrile group has a nuclear spin of I=1, leading to a nuclear quadrupole coupling interaction that splits rotational transitions into a hyperfine structure. rsc.org The corresponding nuclear quadrupole coupling constants (χᵢⱼ) can be predicted by calculating the electric field gradient at the nitrogen nucleus. rsc.org

Computational studies have shown an excellent agreement between theoretical and experimental spectroscopic constants. rsc.org For example, calculations at the revDSD level show a discrepancy of only 0.08–0.16% for rotational constants and less than 5% for centrifugal distortion terms when compared to experimental data. rsc.org The "jun-cheap" (junChS) composite scheme has also been used to provide highly accurate ground state nuclear quadrupole-coupling constants. researchgate.net

| Parameter | Experimental | Computed (junChS + revDSD) |

|---|---|---|

| A | 9677.292919(64) | 9685.0 |

| B | 1729.073617(12) | 1727.6 |

| C | 1466.864988(12) | 1465.1 |

| χₐₐ | -4.17933(41) | -4.22 |

| χₑₑ - χₐₐ | 1.58151(73) | 1.58 |

Data sourced from Melosso et al. (2023). rsc.org Experimental values are from the same study. Computed rotational constants (A, B, C) are ground state values derived from junChS equilibrium constants with revDSD vibrational corrections. researchgate.net Computed quadrupole coupling constants (χ) are from the junChS scheme. researchgate.net

Computational methods are also used to predict vibrational frequencies, which correspond to the energies of molecular vibrations. uni-rostock.de For an accurate prediction, the underlying molecular structure must represent a stationary point on the potential energy surface. uni-rostock.de High-resolution infrared spectroscopy experiments on this compound have been successfully supported by theoretical calculations.

Studies have focused on the lowest-energy fundamental vibrational modes. acs.orgresearchgate.net For example, the band origins of the three lowest-energy modes (ν₂₄, ν₁₇, and ν₂₃) have been precisely determined through a combined experimental and theoretical approach. acs.orgresearchgate.netnih.gov The two lowest fundamental modes, ν₂₄ and ν₁₇, were found to form a Coriolis-coupled dyad, an interaction that was successfully modeled. researchgate.netnih.gov Anharmonic computations at the CCSD(T)/ANO1 level were used to predict harmonic frequencies (ω) and anharmonicity constants (x) for comparison with semi-experimental values. researchgate.net

| Mode | Description | Experimental Band Origin | Computed Harmonic Frequency (ω) |

|---|---|---|---|

| ν₂₄ (A″) | Out-of-plane nitrile bend | 160.1645522(26) | 161.0 |

| ν₁₇ (A′) | In-plane nitrile bend | 171.9436561(25) | 172.9 |

| ν₂₃ (A″) | Out-of-plane ring torsion | 456.7912716(57) | 461.6 |

Data sourced from Esselman et al. (2023) acs.orgresearchgate.net and McMahon & Woods Research Group. wisc.edu Computed harmonic frequencies are from CCSD(T)/ANO1 calculations.

Computation of Rotational, Centrifugal Distortion, and Quadrupole Coupling Constants

Conformational Analysis and Intermolecular Interactions

While the isolated this compound molecule is a planar, rigid structure with limited conformational complexity, its interactions with other molecules are of significant scientific interest. unibo.it Computational studies have been vital in exploring the non-covalent interactions between this compound and other species, particularly water. unibo.itnih.gov Such studies provide insight into microsolvation processes and the nature of intermolecular forces involving heteroaromatic rings. unibo.itresearchgate.net

A computational search for the most stable structures of the this compound–water molecular complex was performed by exploring the potential energy surface. unibo.it These calculations identified several stable minima, with the two most stable adducts being subsequently confirmed by rotational spectroscopy experiments. rsc.orgresearchgate.net These conformers, labeled 2-I and 2-II, feature the water molecule located on the molecular plane of this compound, forming hydrogen bonds. unibo.itresearchgate.net The equilibrium structures of these complexes were further refined at the revDSD level of theory. unibo.it The analysis of these complexes revealed a primary hydrogen bond between one of water's hydrogen atoms and the nitrogen atom of the nitrile group, and a secondary, weaker hydrogen bond between the water's oxygen and a hydrogen atom on the furan (B31954) ring. researchgate.net

Energetic and Structural Analysis of this compound Isomers (e.g., 3-Furonitrile)

Recent studies have employed high-level quantum-chemical calculations to perform detailed energetic and structural analyses of this compound and its isomer, 3-furonitrile (B1345513). rsc.org These investigations are crucial for understanding the relative stabilities and spectroscopic properties of these isomers, which is essential for their potential detection in environments like the interstellar medium. rsc.org

The rotational spectra of both this compound and 3-furonitrile have been recorded and analyzed across a wide frequency range. rsc.org For this compound, previous microwave spectroscopy work has been refined with higher resolution measurements, leading to a more accurate determination of its spectroscopic constants. rsc.org In the case of 3-furonitrile, its rotational spectrum was previously uncharacterized, making recent work a significant advancement in its fundamental chemical description. rsc.orgresearchgate.net

To achieve a high degree of accuracy, these studies combine experimental rotational constants with computed rotation-vibration interaction constants. rsc.org This synergy between experimental and theoretical data allows for the determination of semi-experimental equilibrium structures for both isomers. rsc.org The analysis is further enriched by the investigation of various isotopologues, including those with singly-substituted ¹³C, ¹⁵N, and ¹⁸O atoms, providing a wealth of data for structural refinement. rsc.org

A key feature of furonitrile's rotational spectrum is the hyperfine structure caused by the nitrogen nucleus. rsc.org The interaction between the nuclear quadrupole moment of nitrogen and the electric field gradient at the nucleus splits the rotational energy levels, providing further structural information. rsc.org Theoretical calculations of the nuclear quadrupole coupling constants have been instrumental in correctly assigning the observed hyperfine components in the experimental spectra. rsc.org

The following table presents a comparison of key structural parameters for this compound and 3-Furonitrile, as determined by these computational and spectroscopic methods.

| Parameter | This compound | 3-Furonitrile |

| Rotational Constants | Precisely re-measured with higher accuracy rsc.org | First determination of accurate spectroscopic constants rsc.org |

| Isotopologue Data | 7 singly-substituted isotopologues analyzed rsc.org | 7 singly-substituted isotopologues analyzed rsc.org |

| Structural Determination | Semi-experimental equilibrium structure derived rsc.org | Semi-experimental equilibrium structure derived rsc.org |

| Nitrogen Quadrupole Coupling | Accurately determined through FTMW measurements rsc.org | Computed constants supported experimental assignment rsc.org |

These detailed analyses not only provide a fundamental understanding of the intrinsic properties of furonitrile isomers but also furnish the precise data needed to guide future searches for these molecules in astrophysical environments. rsc.orgresearchgate.netacs.org

Theoretical Investigations of this compound-Water Interactions

The interaction of this compound with water is of significant interest due to the ubiquitous role of water in chemical and biological processes. rsc.org Theoretical investigations, complemented by experimental studies, have shed light on the nature of the molecular complexes formed between this compound and water.

Computational searches for the most stable structures of the this compound-water and 3-furonitrile-water complexes have been performed using quantum-chemical methods. rsc.org These calculations predict the geometries and relative energies of various possible adducts. Experimental validation of these theoretical predictions has been achieved through Fourier-transform microwave (FTMW) spectroscopy. rsc.org The recorded rotational spectra revealed the presence of the two most stable adducts for each furonitrile isomer. rsc.orgresearchgate.netresearchgate.net

The identified molecular complexes are characterized by specific intermolecular interactions. In these adducts, the water molecule can interact with the furonitrile molecule through hydrogen bonding. A notable feature of these complexes is a large amplitude motion that involves the exchange of the hydrogen nuclei within the water molecule. rsc.org This dynamic process leads to two distinct inversion states, which can be modeled by fitting two different sets of rotational constants to the experimental spectra. rsc.org

The combination of high-level computations and high-resolution spectroscopy provides a detailed picture of the intermolecular forces at play and the structural parameters of the water-furonitrile adducts. researchgate.netresearchgate.net This knowledge is fundamental for understanding how the introduction of a heteroatom in an aromatic ring influences its interaction with water. rsc.org

Molecular Modeling in Biocatalysis

Molecular modeling has emerged as a powerful tool for understanding and engineering enzymatic processes. In the context of this compound, computational techniques are particularly valuable for elucidating the mechanisms of biocatalytic synthesis and for designing more efficient enzyme variants. mdpi.comresearchgate.net

The biocatalytic production of this compound can be achieved through the enzymatic dehydration of 2-furfuryl aldoxime, a reaction catalyzed by aldoxime dehydratases. mdpi.comresearchgate.net To improve the efficiency of this process, researchers have turned to molecular modeling to understand the structure and function of these enzymes.

Homology modeling is a key computational technique used in this area. mdpi.com By using the known three-dimensional structure of a related aldoxime dehydratase as a template, it is possible to build a reliable model of the target enzyme, such as OxdYH3-3 from Rhodococcus sp. mdpi.com The quality of these models can be assessed using various validation tools. mdpi.com

Once a homology model is generated, it can be used for detailed active site analysis. This involves identifying the key amino acid residues that interact with the substrate, 2-furfuryl aldoxime. Molecular docking studies, which predict the preferred binding orientation of the substrate within the enzyme's active site, are instrumental in this process. mdpi.com These studies can reveal crucial interactions, such as hydrogen bonds between the substrate and specific residues, which are vital for catalysis. mdpi.com

Furthermore, molecular modeling can be used to rationalize the effects of mutations on enzyme activity. mdpi.com For instance, studies have shown that a mutation at a site remote from the active pocket can lead to a significant enhancement in the catalytic activity of an aldoxime dehydratase towards 2-furfuryl aldoxime. mdpi.com By analyzing the residue networks within the enzyme structure, researchers can gain insights into how such long-range effects are transmitted through the protein. mdpi.com

The integration of homology modeling, molecular docking, and network analysis provides a comprehensive framework for understanding the structure-function relationships in aldoxime dehydratases, paving the way for the rational design of improved biocatalysts for the sustainable synthesis of this compound. mdpi.comresearchgate.net

Applications and Derivatives of 2 Furonitrile

Role as an Intermediate in Organic Synthesis

As a bifunctional compound, 2-Furonitrile is an important precursor in organic synthesis. chemimpex.com The furan (B31954) moiety and the nitrile group can undergo various chemical transformations, allowing for the construction of complex molecular architectures. chemimpex.com This reactivity makes it a key starting material in the production of specialty and high-value chemicals. chemimpex.comresearchgate.net

Pharmaceutical Compound Synthesis

This compound is a recognized intermediate in the synthesis of various pharmaceutical agents. chemimpex.comwikipedia.orgchemicalbook.comchemicalbook.in The furan ring is a structural motif found in numerous biologically active compounds. The nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, which are essential components of many drug molecules. acs.org

One notable example is in the synthesis of certain cephalosporin (B10832234) antibiotics. The drug Cefuroxime, a second-generation cephalosporin, contains a (2Z)-2-(2-furyl)-2-(methoxyimino)acetyl side chain. wikipedia.orgnih.gov The furan component of this side chain can be derived from furan-based precursors like this compound. Cefuroxime is used to treat a variety of bacterial infections, including pneumonia, meningitis, and Lyme disease. wikipedia.org

Another significant pharmaceutical that incorporates a furan ring, and for which this compound can serve as a synthetic precursor, is Ranitidine. wikipedia.org This medication, formerly sold under the brand name Zantac, is a histamine (B1213489) H2-receptor antagonist used to decrease stomach acid production. wikipedia.orgnih.gov The synthesis of Ranitidine involves a 5-substituted furan methanol (B129727) intermediate, a structure accessible from this compound derivatives.

The use of this compound and its derivatives in drug development processes highlights its importance in medicinal chemistry, contributing to the efficient synthesis of complex therapeutic agents. chemimpex.com

Fine Chemical Production

Beyond pharmaceuticals, this compound is a key intermediate in the broader fine chemical industry, which includes the production of agrochemicals and other specialty products. chemimpex.comlookchem.com Its role as a building block is crucial for creating compounds with specific desired properties. chemimpex.com

An example in the agrochemical sector is the synthesis of Furilazole. ontosight.aiherts.ac.uk Furilazole is a herbicide safener, a compound applied with a herbicide to protect the crop from injury. ontosight.ai It is classified chemically as a furan derivative, specifically (RS)-3-dichloroacetyl-5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidine. herts.ac.uk The synthesis of such molecules often relies on the availability of functionalized furan precursors like this compound.

The industrial synthesis of this compound itself is typically achieved through the vapor-phase ammoxidation of furfural (B47365), a bio-based chemical derived from agricultural byproducts. wikipedia.orgacs.org This connection to renewable feedstocks makes this compound an attractive, sustainable option in chemical manufacturing. chemimpex.comresearchgate.net

Emerging Applications and Potential Uses

Research continues to uncover new and innovative applications for this compound, driven by its distinct chemical properties.

Investigation as a Potential Sweetening Agent

An intriguing and potential application for this compound is as an artificial sweetener. chemdict.com Studies have suggested that it possesses a sweetening power approximately 30 times greater than that of sucrose. wikipedia.orgalchetron.commdpi.comgoogle.com This property makes it a candidate for use in low-calorie food and beverage products. google.com The exploration of furan-based compounds as sweeteners is an active area of research, and this compound has been identified as a promising lead in this field. researchgate.netwikipedia.org

Application as an Extractive Distillation Solvent

The solvent characteristics of this compound have led to its use in extractive distillation processes. chemicalbook.comchemicalbook.inthermofisher.com This technique is employed to separate mixtures of compounds with similar boiling points, such as different types of hydrocarbons. google.com The polarity and heterocyclic nature of this compound allow it to selectively alter the relative volatilities of the components in a mixture, facilitating their separation. acs.org Its utility as a solvent is a key application in industrial chemical separations. google.com

Synthesis and Bioactivity of Substituted this compound Derivatives

The furan nucleus is a common scaffold in medicinal chemistry, and modifying it with various substituents can lead to compounds with a wide range of biological activities. researchgate.netscirp.org The synthesis of novel derivatives, often starting from fundamental building blocks like this compound or its precursors, is a major focus of drug discovery and agrochemical research.

| Furan Derivative Class | Substituents | Tested Bioactivity | Key Findings | Reference |

|---|---|---|---|---|

| 5-Substituted-2-furoyl Diacylhydrazides | Aliphatic chains, various phenyl groups | Antitumor, Fungicidal | Some compounds showed promising activity against human promyelocytic leukemic cells (HL-60) and significant antifungal properties. | researchgate.net |

| Furan Derivatives with Rhodanine (B49660) Moiety | Various substituted benzylidene groups | Antibacterial | Potent inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. | researchgate.net |

| 1,2,3,4-Substituted Furans | Methyl, phenyl, ethynyl (B1212043) groups | Fungicidal | Certain derivatives showed fungicidal activity against Fusarium oxysporum comparable or superior to the commercial fungicide chlorothalonil. | sciencepublishinggroup.com |

| Substituted (Furan-2-ylmethyl)urea | Carbamoylguanidino group | Antimicrobial | The synthesized compound demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. | scirp.org |

Research has demonstrated that a series of 5-substituted-2-furoyl diacylhydrazide derivatives exhibit notable anti-tumor and fungicidal activities. researchgate.net The biological effects were found to be dependent on the length of the aliphatic chain and the nature of other substituents on the molecule. researchgate.net Similarly, novel furan derivatives containing a rhodanine moiety have been synthesized and shown to have potent antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. researchgate.net

In the search for new fungicides, a series of 1,2,3,4-substituted furans were synthesized and evaluated. sciencepublishinggroup.com Several of these compounds displayed significant activity against the plant pathogen Fusarium oxysporum, with some showing higher efficacy than a commercial standard. sciencepublishinggroup.com Furthermore, the synthesis of a novel urea (B33335) derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, yielded a compound with a broad spectrum of antimicrobial activity against various pathogens, highlighting the potential for developing new drugs from furan-based structures. scirp.org These studies underscore the value of the furan scaffold as a template for discovering new bioactive molecules.

5-Nitro-2-furonitrile (B1294822): Synthesis and Applications

A prominent derivative of this compound is 5-nitro-2-furonitrile, a compound distinguished by the addition of a nitro group at the 5-position of the furan ring. ontosight.ai This structural modification imparts significant reactivity and potential biological activity to the molecule. ontosight.ai

Synthesis:

The synthesis of 5-nitro-2-furonitrile can be achieved through several established methods. A common approach involves the nitration of 2-furancarbonitrile or related precursors. ontosight.ai One specific method details the transformation of 5-nitro-furfural into 5-nitro-furonitrile by reacting it with a hydroxylamine (B1172632) salt in N-methyl pyrrolidone at temperatures between 120°C and 165°C. google.com Another documented synthesis involves the reaction of 5-nitro-2-furyl)acrylonitrile with various reagents. oup.comresearchgate.net

Applications:

The primary applications of 5-nitro-2-furonitrile lie in the realm of medicinal chemistry, where it serves as a valuable precursor for the synthesis of biologically active compounds. smolecule.com Its structure, particularly the nitro group, is associated with potential antibacterial and antitumor properties, making it a focal point for drug development. smolecule.com Research has shown that derivatives of 5-nitro-2-furonitrile exhibit promising biological activities and have been identified as effective chemotherapeutic agents against infectious diseases. smolecule.com The compound is also utilized in the synthesis of other organic compounds, reacting with various ions and molecules to form nitro radicals. biosynth.com

Medicinal Chemistry Research: Antimicrobial and Antiviral Potential

The core structure of this compound and its derivatives has been extensively explored in medicinal chemistry for the development of new therapeutic agents. The presence of the furan ring, often in combination with other functional groups, contributes to a wide spectrum of biological activities.

Antimicrobial and Antiviral Research:

Nitrofurans, a class of compounds that includes derivatives of 5-nitro-2-furonitrile, are known for their broad-spectrum antimicrobial activity. While the specific mechanism of action for 5-nitro-2-furonitrile itself is not fully elucidated, related nitrofuran derivatives are understood to interfere with bacterial DNA replication and protein synthesis. smolecule.com This mechanism forms the basis of their efficacy against various pathogens.

Research has focused on synthesizing and evaluating novel derivatives for their therapeutic potential. For instance, studies have explored the synthesis of 2-(5-nitro-2-furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles from 3-(5-nitro-2-furyl)acrylonitrile, a derivative of 5-nitro-2-furonitrile. oup.comresearchgate.net Furthermore, 5-nitro-2-furfuriliden derivatives have been designed and synthesized, demonstrating potential as anti-Trypanosoma cruzi agents, the parasite responsible for Chagas disease. nih.gov

Integration into Agrochemical and Advanced Materials Design

The chemical versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials. Its unique structure provides a scaffold for creating molecules with specific functions tailored for these industries.

Agrochemicals:

The inherent biological activity of furan-containing compounds makes them attractive candidates for the development of new agrochemicals. While specific, large-scale applications of this compound derivatives in commercial agrochemicals are not extensively documented in the provided search results, the interest in this chemical family for such purposes is noted. ontosight.ai For example, the insecticide Carbofuran is listed as a related product to this compound. chemicalbook.com

Advanced Materials:

In the field of materials science, the nitrile group and the furan ring of this compound offer reactive sites for polymerization and modification. The nitrile group can undergo various organic transformations, making it a useful building block for creating polymers with specific thermal and electronic properties. ontosight.ai The furan ring itself can participate in Diels-Alder reactions, a powerful tool for creating complex and robust polymer architectures.

Astrochemical Significance of 2 Furonitrile

Potential for Detection in the Interstellar Medium (ISM)

Several factors make 2-furonitrile a compelling target for radioastronomical searches. The presence of a heteroatom (oxygen) in the furan (B31954) ring and the highly polar cyano group gives the molecule a substantial electric dipole moment. fishersci.befishersci.at This large dipole moment is a key characteristic, as it results in strong rotational emission lines, which significantly enhances the probability of its detection over vast interstellar distances. fishersci.be

The successful detection of other cyano-substituted aromatic molecules in the ISM, such as benzonitrile (B105546), 1- and 2-cyanonaphthalene, cyanocyclopentadiene, and 2-cyanoindene, lends strong support to the hypothesis that similar complex molecules like this compound may also be present. fishersci.be It has been suggested that cyano-substituted heterocycles might even be more readily detectable than their unfunctionalized parent molecules. fishersci.be Quantum-chemical investigations have further bolstered the case for the potential presence of this compound and its isomer, 3-furonitrile (B1345513), in the ISM, highlighting the need for precise spectroscopic data to guide astronomical searches. fishersci.be

Importance of Laboratory Spectroscopic Data for Astronomical Searches

The unambiguous identification of molecules in the ISM is entirely dependent on the availability of highly accurate laboratory spectroscopic data. fishersci.at Astronomical observatories detect molecules by their unique spectral "fingerprint"—the precise frequencies at which they absorb or emit radiation. To claim a detection, the observed astronomical frequencies must perfectly match the frequencies measured for that specific molecule in a laboratory setting. Therefore, comprehensive spectral line catalogs, generated from laboratory measurements, are indispensable tools for astronomers. fishersci.besigmaaldrich.com

Recognizing its astrochemical importance, significant laboratory work has been dedicated to characterizing the spectroscopic properties of this compound. Its rotational spectrum, which arises from the molecule's end-over-end tumbling motion in the gas phase, has been extensively studied. Measurements have been conducted across a very broad frequency range, from 6 GHz to 750 GHz. fishersci.befishersci.at This work has led to the observation and analysis of over 10,000 distinct rotational transitions for the molecule in its ground vibrational state. fishersci.atnih.govnih.gov

Furthermore, high-resolution infrared spectroscopy has been employed to precisely determine the energies of its lowest-energy vibrational modes. fishersci.atnih.govnih.gov This detailed analysis also includes the accurate determination of nitrogen nuclear quadrupole coupling constants, which describe the interaction between the nitrogen nucleus's quadrupole moment and the surrounding electric field gradient, causing fine splitting in the rotational lines. fishersci.besigmaaldrich.com This complete and precise set of spectroscopic constants for this compound provides the critical foundation needed for confident radioastronomical searches using powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope. fishersci.befishersci.at

Advanced Analytical Methodologies for 2 Furonitrile Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-furonitrile, providing the means to separate the compound from complex mixtures for purification, quantification, and identification.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Commercial suppliers of this compound routinely use GC to certify the compound's purity, which is often specified at levels of 98.0% or higher. spectroscopyonline.comrug.nlnih.gov The method's high resolution and sensitivity make it ideal for detecting and quantifying volatile impurities that may be present from starting materials or as byproducts of the synthesis process.

In research and development, GC is invaluable for reaction monitoring. For instance, in the biocatalytic synthesis of this compound from 2-furfuryl aldoxime using aldoxime dehydratases, GC is employed to measure the concentration of the nitrile product in the reaction mixture over time. organicchemistrydata.orgresearchgate.net Samples can be taken from the reaction, quenched (e.g., with sodium hydroxide), extracted with a solvent like ethyl acetate, and then injected into the GC to determine the conversion rate and yield. organicchemistrydata.org Similarly, in the chemocatalytic synthesis of related compounds like 5-hydroxymethylfuran-2-carbonitrile, GC-FID (Flame Ionization Detection) is used for quantification against an external standard. spectrabase.com This real-time or near-real-time analysis allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. youtube.com

Spectrometric Techniques

Spectrometry provides deep insight into the molecular structure and properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ion Mobility Spectrometry (IMS) are indispensable for its unambiguous identification and for advanced physicochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. rsc.orgfigshare.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. nih.govwikipedia.org

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three protons on the furan (B31954) ring. The chemical shifts (δ) and spin-spin coupling constants (J) provide information about the electronic environment and connectivity of these protons. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

The following table summarizes typical NMR data for this compound, which is critical for its structural confirmation. ucsb.edu

Interactive Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 8.21 - 8.15 | Multiplet |

| ¹³C | 145.39 | Furan Ring Carbon |

| ¹³C | 143.35 | Furan Ring Carbon |

| ¹³C | 135.45 | Furan Ring Carbon |

| ¹³C | 116.42 | Furan Ring Carbon |

| ¹³C | 112.20 | Nitrile Carbon (C≡N) |

Note: Data sourced from a study on the semi-rational engineering of aldoxime dehydratase. ucsb.edu The specific assignment of each carbon signal to a particular position on the furan ring requires more advanced 2D NMR techniques.

Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS)

Mass Spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it can identify components of a mixture with high specificity. The NIST Mass Spectrometry Data Center, for example, lists GC-MS data for this compound, where the molecular ion peak is observed at an m/z of 93. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules in solution without causing significant fragmentation. nih.govlibretexts.org It allows for the gentle transfer of ions from a liquid phase to the gas phase for MS analysis. While ESI is often used for large biomolecules, it is also applied to smaller organic compounds. Research on nitrile-containing compounds, such as benzonitrile (B105546) and isobutyronitrile, has shown that they can undergo reduction to their corresponding amines under typical positive ion ESI-MS conditions, particularly when acetonitrile (B52724) is used as a solvent. researchgate.net This phenomenon, where the reductive hydrogen atoms originate from water, can lead to the formation of amine adducts and must be considered when interpreting the mass spectra of nitrile compounds like this compound. The fragmentation patterns of related furan structures, such as furofuran lactones, have been studied using ESI tandem mass spectrometry (ESI-MS/MS), providing a basis for predicting the fragmentation pathways of this compound, which would likely involve characteristic losses from the furan ring.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method provides an additional dimension of separation beyond mass spectrometry, allowing for the differentiation of isomers and conformers.

High Kinetic Energy-Ion Mobility Spectrometry (HiKE-IMS) is an advanced form of IMS that operates at reduced pressures and high electric field strengths. wikipedia.org This technique has been used to investigate the complex ion chemistry of this compound. In a proof-of-principle study, HiKE-IMS was combined with Proton Transfer Reaction/Selective Reagent Ion-Time-of-Flight-Mass Spectrometry (PTR/SRI-ToF-MS) to identify the product ions formed when this compound interacts with reagent ions (NO⁺, H₃O⁺, and O₂⁺•) present in the spectrometer.

When this compound was analyzed using HiKE-IMS with dry zero air, three distinct ion mobility peaks were observed. These peaks correspond to different product ions formed through reactions in the ion source. The study identified these ions and their corresponding drift times, providing fundamental insights into the gas-phase ion chemistry of this compound.

Interactive Table 2: HiKE-IMS Product Ion Data for this compound

| Ion Mobility Peak (Drift Time) | Proposed Product Ion | Formation Pathway |

| ~0.205 ms | C₄H₃N⁺ | Dissociative charge transfer from C₅H₃ON⁺ with elimination of CO. |

| ~0.224 ms | C₅H₃ON⁺ | Charge transfer from the O₂⁺• reagent ion. |

| ~0.231 ms | (C₅H₃NO)H⁺ | Proton transfer from the H₃O⁺ reagent ion. |

Note: Data obtained from HiKE-IMS measurements at a reduced electric field of 120 Td.

This detailed analytical approach, combining HiKE-IMS with MS, is crucial for understanding the fundamental ionization and fragmentation processes, which is essential for developing more sensitive and specific detection methods for volatile organic compounds like this compound.

Proton Transfer Reaction/Selective Reagent Ion-Time-of-Flight-Mass Spectrometry (PTR/SRI-ToF-MS)

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a state-of-the-art analytical technique for the real-time monitoring of volatile organic compounds (VOCs) at very low concentrations. ionicon.comwur.nl The method is a form of chemical ionization mass spectrometry that utilizes hydronium ions (H₃O⁺) as primary reagent ions. wikipedia.org VOCs with a proton affinity higher than that of water (691 kJ/mol), such as nitriles, will undergo a proton transfer reaction with H₃O⁺. tdlab.nl This process is a soft ionization technique, meaning it results in minimal fragmentation of the analyte molecule, which simplifies mass spectra. ionicon.com

The integration of Selective Reagent Ion (SRI) capabilities with PTR-Time-of-Flight (ToF)-MS significantly enhances its analytical power. tdlab.nl SRI-MS allows for the use of alternative reagent ions, most commonly nitric oxide (NO⁺) and superoxide (B77818) (O₂⁺), in addition to H₃O⁺. helios-cnrs.orgnih.gov This versatility enables the ionization of a broader range of compounds and can help differentiate between isomeric and isobaric compounds based on their different reactions with the selected reagent ion. wikipedia.orgtdlab.nl The ToF mass analyzer provides high mass resolution and the ability to capture entire mass spectra in a fraction of a second, making the technique ideal for dynamic process monitoring. helios-cnrs.org